![molecular formula C8H8Cl2N2O B1267744 n-(4-Amino-3,5-dichlorophenyl)acetamide CAS No. 7402-53-1](/img/structure/B1267744.png)
n-(4-Amino-3,5-dichlorophenyl)acetamide
Overview
Description
“N-(4-Amino-3,5-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8Cl2N2O . It has a molecular weight of 219.07 .
Molecular Structure Analysis
The molecular structure of “n-(4-Amino-3,5-dichlorophenyl)acetamide” is based on the molecular formula C8H8Cl2N2O . The InChI code for this compound is 1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
“N-(4-Amino-3,5-dichlorophenyl)acetamide” is a powder with a melting point of 155-162 °C (lit.) .
Scientific Research Applications
Pharmaceutical Research: Analgesic Properties
N-(4-Amino-3,5-dichlorophenyl)acetamide: has been investigated for its potential analgesic properties. A study found that certain derivatives of this compound exhibited analgesic activity comparable to or even superior to paracetamol . This suggests its possible use in developing new pain-relief medications.
Material Science: Organic Synthesis Building Block
This compound serves as an organic synthesis building block in material science. It’s used to create various derivatives that can have multiple applications, such as in the development of new polymers or other advanced materials .
Chemical Synthesis: Intermediate for Dyes and Pigments
In the field of chemical synthesis, N-(4-Amino-3,5-dichlorophenyl)acetamide is used as an intermediate in the production of dyes and pigments. Its molecular structure allows for the introduction of various substituents that can alter the color properties of the resulting compounds .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize this compound in biochemistry for enzyme inhibition studies. By observing how it interacts with certain enzymes, scientists can gain insights into the design of enzyme inhibitors that could be used to treat diseases .
Agricultural Chemistry: Pesticide Formulation
The compound’s derivatives are explored for their use in pesticide formulations. Their chemical properties may be effective in controlling pests that affect crops, thus having a significant impact on agricultural productivity .
Environmental Science: Pollutant Degradation
In environmental science, there’s interest in using N-(4-Amino-3,5-dichlorophenyl)acetamide for pollutant degradation. Its chemical structure could help in breaking down harmful substances in the environment, aiding in pollution control .
Analytical Chemistry: Chromatography Standards
It can also be used as a standard in analytical chemistry, particularly in chromatography. Its well-defined properties make it suitable for calibrating instruments and ensuring the accuracy of chromatographic analyses .
Medicinal Chemistry: Drug Discovery
Lastly, in medicinal chemistry, this compound is a valuable tool in drug discovery. Its structure can be modified to create new compounds with potential therapeutic effects against various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-Amino-3,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula H2NC6H2(Cl)2NHCOCH3
It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in this system.
Result of Action
It’s known to cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could lead to an inflammatory response at the cellular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of N-(4-Amino-3,5-dichlorophenyl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with targets. For instance, the compound should be handled only in well-ventilated areas or outdoors , indicating that its action and stability might be affected by the presence of certain gases or lack of ventilation.
properties
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLPYQRPGYTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288338 | |
Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Amino-3,5-dichlorophenyl)acetamide | |
CAS RN |
7402-53-1 | |
Record name | 4-Amino-3,5-dichloroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55343 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3,5-DICHLOROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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